Cas no 157372-95-7 (Ethyl 2,4-difluorobenzoylformate)
157372-95-7 structure
Product Name:Ethyl 2,4-difluorobenzoylformate
N.o CAS:157372-95-7
MF:C10H8F2O3
MW:214.165530204773
MDL:MFCD06205165
CID:1073886
PubChem ID:24722254
Update Time:2025-06-09
Ethyl 2,4-difluorobenzoylformate Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 2,4-difluorobenzoylformate
- LogP
- RARECHEM AL BI 1384
- 2,4-Difluoro-oxo-benzeneacetic acid ethyl ester
- AKOS010879524
- Benzeneacetic acid, 2,4-difluoro-alpha-oxo-, ethyl ester
- ETHYL2,4-DIFLUOROBENZOYLFORMATE
- MFCD06205165
- SCHEMBL8226526
- AB92936
- ethyl 2,4-difluorobenzoylformate, AldrichCPR
- 2-(2,4-Difluorophenyl)-2-(oxo)acetic acid ethyl ester
- 157372-95-7
- Ethyl (2,4-difluorophenyl)(oxo)acetate
- ethyl 2-(2,4-difluorophenyl)-2-oxoacetate
- LIXARZQLEXRGQM-UHFFFAOYSA-N
- DTXSID70641287
- DB-208886
-
- MDL: MFCD06205165
- Inchi: 1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
- Chave InChI: LIXARZQLEXRGQM-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(C(=O)OCC)=O)F
Propriedades Computadas
- Massa Exacta: 214.04414
- Massa monoisotópica: 214.04415044g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 4
- Complexidade: 255
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 43.4Ų
Propriedades Experimentais
- Densidade: 1.3±0.1 g/cm3
- Ponto de ebulição: 276.8±30.0 °C at 760 mmHg
- Ponto de Flash: 117.5±19.4 °C
- PSA: 43.37
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
Ethyl 2,4-difluorobenzoylformate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Código da categoria de perigo: 22
- Instrução de Segurança: H303+H313+H333
-
Identificação dos materiais perigosos:
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2,4-difluorobenzoylformate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200993-1g |
Ethyl 2,4-difluorobenzoylformate |
157372-95-7 | 97% | 1g |
£399.00 | 2022-03-01 | |
| Fluorochem | 200993-2g |
Ethyl 2,4-difluorobenzoylformate |
157372-95-7 | 97% | 2g |
£658.00 | 2022-03-01 | |
| Fluorochem | 200993-5g |
Ethyl 2,4-difluorobenzoylformate |
157372-95-7 | 97% | 5g |
£1516.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1110395-1g |
Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate |
157372-95-7 | 95% | 1g |
$325 | 2024-06-05 | |
| Advanced ChemBlocks | M23238-250MG |
2,4-Difluoro-oxo-benzeneacetic acid Ethyl ester |
157372-95-7 | 97% | 250MG |
$145 | 2023-09-15 | |
| Advanced ChemBlocks | M23238-1G |
2,4-Difluoro-oxo-benzeneacetic acid Ethyl ester |
157372-95-7 | 97% | 1G |
$325 | 2023-09-15 | |
| Advanced ChemBlocks | M23238-5G |
2,4-Difluoro-oxo-benzeneacetic acid Ethyl ester |
157372-95-7 | 97% | 5G |
$975 | 2023-09-15 | |
| eNovation Chemicals LLC | Y1110395-1g |
Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate |
157372-95-7 | 95% | 1g |
$325 | 2025-02-19 | |
| 1PlusChem | 1P001PVN-500mg |
Benzeneacetic acid, 2,4-difluoro-α-oxo-, ethyl ester |
157372-95-7 | 97% | 500mg |
$149.00 | 2024-06-20 | |
| 1PlusChem | 1P001PVN-1g |
Benzeneacetic acid, 2,4-difluoro-α-oxo-, ethyl ester |
157372-95-7 | 97% | 1g |
$228.00 | 2024-06-20 |
Ethyl 2,4-difluorobenzoylformate Literatura Relacionada
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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